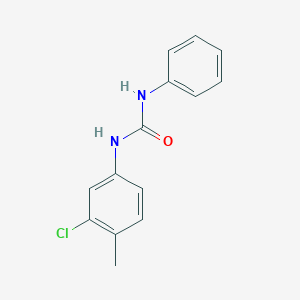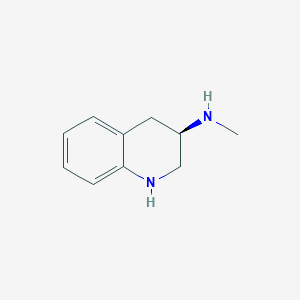
(R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a chiral amine compound that belongs to the class of tetrahydroquinolines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the chiral center at the 3-position of the tetrahydroquinoline ring imparts unique stereochemical properties to the compound, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives followed by methylation. One common method involves the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline, which is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts or chiral auxiliaries, are employed to obtain the desired ®-enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and targets can vary depending on the specific pharmacological application being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine: The enantiomer of the compound with different stereochemical properties.
1,2,3,4-Tetrahydroquinoline: The parent compound without the N-methyl group.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A structural isomer with a different ring system.
Uniqueness
®-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its chiral center and the specific arrangement of its functional groups. This uniqueness imparts distinct pharmacological properties and makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDMUSPYIULEGD-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=CC=CC=C2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432868 |
Source


|
| Record name | (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166742-75-2 |
Source


|
| Record name | (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
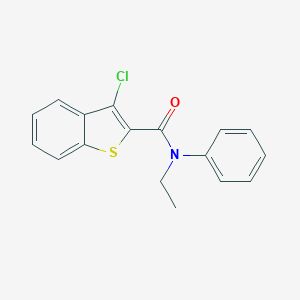
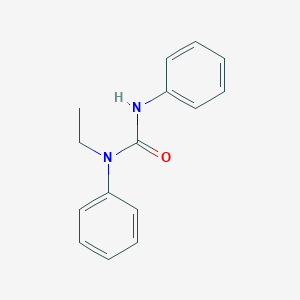
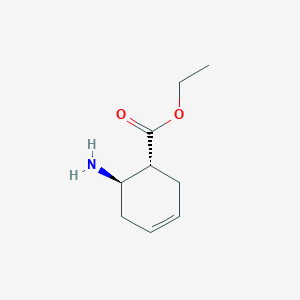
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
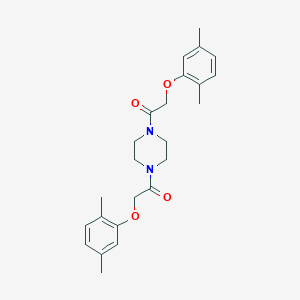
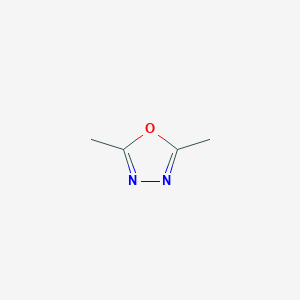

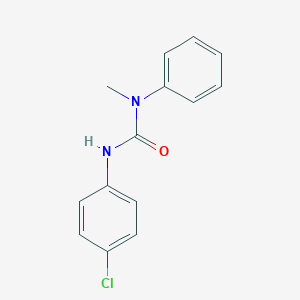
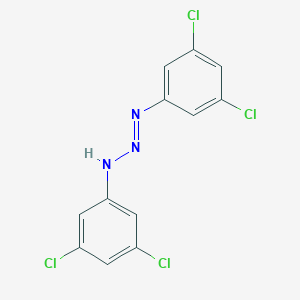
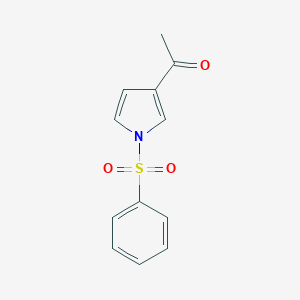
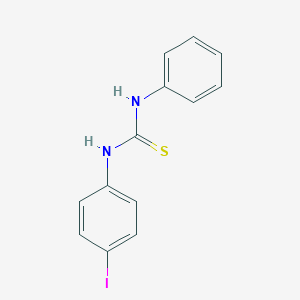
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)

